molecular formula C28H48I2N2 B3349285 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide CAS No. 21252-33-5

3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide

Cat. No.: B3349285
CAS No.: 21252-33-5
M. Wt: 666.5 g/mol
InChI Key: BNJRUQCMSZSMJY-UHFFFAOYSA-L
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Description

3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide is a quaternary ammonium compound It is characterized by its complex structure, which includes a quinuclidine core, a benzyl group, and a long alkyl chain terminated with a pyrrolidinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide typically involves multiple steps:

    Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the quinuclidine core in the presence of a base such as sodium hydroxide.

    Alkylation to Form the Long Chain: The long alkyl chain is attached through a series of alkylation reactions, often using alkyl halides and strong bases like potassium tert-butoxide.

    Introduction of the Pyrrolidinium Moiety: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring using methyl iodide, followed by the addition of iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinuclidine core, potentially leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and pyrrolidinium moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under anhydrous conditions to facilitate nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted quinuclidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.

Biology

In biological research, it serves as a model compound for studying the interactions of quaternary ammonium compounds with biological membranes, providing insights into membrane permeability and ion

Properties

IUPAC Name

3-benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azoniabicyclo[2.2.2]octane;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2.2HI/c1-29(19-12-13-20-29)18-10-5-3-2-4-6-11-21-30-22-16-27(17-23-30)28(25-30)24-26-14-8-7-9-15-26;;/h7-9,14-15,27-28H,2-6,10-13,16-25H2,1H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJRUQCMSZSMJY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCCCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943670
Record name 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21252-33-5
Record name Quinuclidinium, 3-benzyl-1-(9-(1-methylpyrrolidinio)nonyl)-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
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3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
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3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
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3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide

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